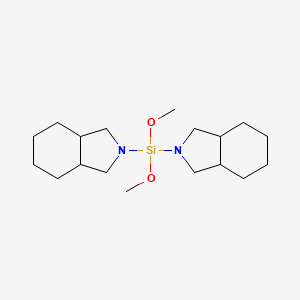
2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of isoindole rings and a dimethoxysilylene bridge, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves several steps, typically starting with the preparation of isoindole derivatives. These derivatives are then subjected to reactions with dimethoxysilylene reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful formation of the compound .
Industrial Production Methods: In an industrial setting, the production of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isoindole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can introduce various functional groups onto the isoindole rings .
Applications De Recherche Scientifique
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves its interaction with specific molecular targets and pathways. The isoindole rings and dimethoxysilylene bridge play a crucial role in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Isoindole derivatives: Compounds with similar isoindole structures but different substituents.
Dimethoxysilylene compounds: Compounds containing the dimethoxysilylene group but with different core structures
Uniqueness: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- is unique due to its combination of isoindole rings and a dimethoxysilylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
207689-99-4 |
|---|---|
Formule moléculaire |
C18H34N2O2Si |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
bis(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H34N2O2Si/c1-21-23(22-2,19-11-15-7-3-4-8-16(15)12-19)20-13-17-9-5-6-10-18(17)14-20/h15-18H,3-14H2,1-2H3 |
Clé InChI |
MUEOJJJBSWIJER-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](N1CC2CCCCC2C1)(N3CC4CCCCC4C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


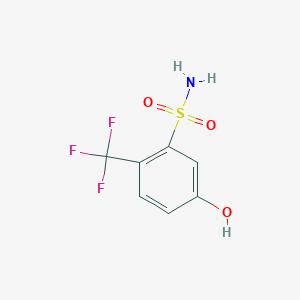
![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)
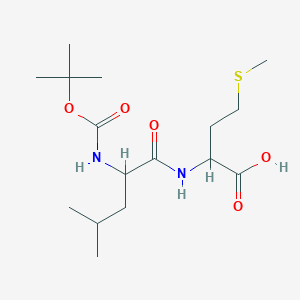
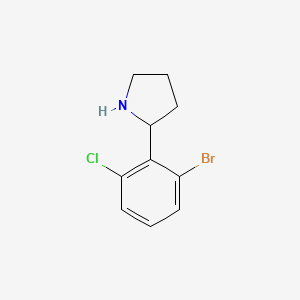
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)
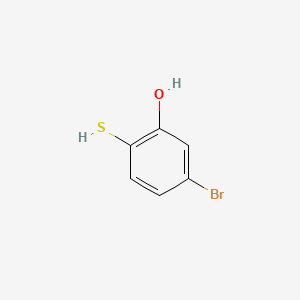
![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)
![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)

